Methyl 3-amino-7-methoxy-2-naphthoate is a chemical compound characterized by its unique structure, which includes a naphthalene moiety substituted with both an amino group and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The compound features a methoxy group at the 7-position and an amino group at the 3-position of the naphthalene ring, contributing to its chemical reactivity and potential biological activity. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in both synthetic organic chemistry and pharmacology.
Research indicates that compounds related to methyl 3-amino-7-methoxy-2-naphthoate exhibit various biological activities. Some studies have suggested potential anti-inflammatory and anti-cancer properties, likely due to their ability to modulate biological pathways through interaction with specific receptors or enzymes . Additionally, derivatives of naphthoic acids have been explored for their roles in enzyme inhibition, which could lead to therapeutic applications.
The synthesis of methyl 3-amino-7-methoxy-2-naphthoate typically involves multiple steps:
For example, one method involves dissolving 3-amino-2-naphthoic acid in methanol and adding sulfuric acid as a catalyst, followed by refluxing to yield the desired methyl ester .
Methyl 3-amino-7-methoxy-2-naphthoate has potential applications in various fields:
Interaction studies involving methyl 3-amino-7-methoxy-2-naphthoate focus on its binding properties with biological targets such as enzymes and receptors. For instance, research has shown that naphthoic acid derivatives can interact with G protein-coupled receptors, influencing signaling pathways that could lead to therapeutic effects . Additionally, studies utilizing molecular docking techniques have provided insights into the binding affinities and modes of action of this compound and its analogs.
Methyl 3-amino-7-methoxy-2-naphthoate shares structural similarities with several other compounds that also contain naphthalene derivatives. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxy-2-naphthoate | Hydroxy group at position 3 | Exhibits different solubility and reactivity |
| Sodium 3-hydroxy-7-methoxy-2-naphthoate | Sodium salt form | Increased water solubility |
| Methyl 1-naphthoate | Methoxy group at position 1 | Lacks amino functionality |
| Methyl 4-amino-2-naphthoate | Amino group at position 4 | Different biological activity profile |
Methyl 3-amino-7-methoxy-2-naphthoate is unique due to the specific positioning of both the amino and methoxy groups on the naphthalene ring, which influences its reactivity and interactions compared to other naphthalene derivatives.
The IUPAC name for this compound is derived from its naphthalene backbone, which is substituted with an amino group (-NH₂) at the 3-position, a methoxy group (-OCH₃) at the 7-position, and a methyl ester (-COOCH₃) at the 2-position. The systematic nomenclature follows the numbering convention for naphthalene derivatives, prioritizing functional groups according to their positions and suffixes. The full name, methyl 3-amino-7-methoxy-2-naphthoate, adheres to IUPAC Rule C-14.5 for carboxylic acid esters and Rule A-21.3 for amino and alkoxy substituents.
While crystallographic data for methyl 3-amino-7-methoxy-2-naphthoate are not explicitly available in the provided sources, analogous naphthoate esters exhibit planar aromatic systems with slight distortions due to steric and electronic effects from substituents. For example, methyl 3-methoxy-2-naphthoate (a structurally similar compound lacking the amino group) adopts a near-planar conformation, as revealed by X-ray diffraction studies. Substitutions at the 3- and 7-positions likely introduce minor torsional angles (< 10°) between the naphthalene ring and substituent groups, optimizing conjugation and minimizing steric clashes.
Key vibrational modes for methyl 3-amino-7-methoxy-2-naphthoate include:
The compound exhibits strong absorption in the UV region (λₐᵦₛ = 270–290 nm) due to π→π* transitions in the conjugated naphthalene system. A redshift compared to unsubstituted naphthalene (λₐᵦₛ = 220 nm) arises from electron-donating effects of the amino and methoxy groups.